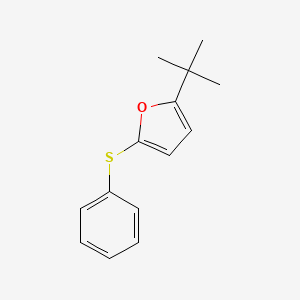

2-Tert-butyl-5-(phenylthio)furan

Description

2-Tert-butyl-5-(phenylthio)furan is a substituted furan derivative featuring a tert-butyl group at position 2 and a phenylthio (-SPh) moiety at position 5. The furan core, a five-membered oxygen-containing heterocycle, is structurally analogous to thiophene (a sulfur-containing heterocycle), sharing similar electronic properties but differing in polarity and resonance characteristics . The phenylthio substituent, with its sulfur atom, may impart electron-withdrawing effects or participate in conjugation, influencing the compound’s electronic profile and reactivity. While direct studies on this specific compound are scarce, its structural features align with furan derivatives explored in materials science, pharmaceuticals, and specialty chemicals .

Properties

CAS No. |

941270-60-6 |

|---|---|

Molecular Formula |

C14H16OS |

Molecular Weight |

232.34 g/mol |

IUPAC Name |

2-tert-butyl-5-phenylsulfanylfuran |

InChI |

InChI=1S/C14H16OS/c1-14(2,3)12-9-10-13(15-12)16-11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

XZWRYTRRIBYPFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(phenylthio)furan undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The furan ring can be reduced under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Electrophilic reagents such as bromine or iodine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced furan derivatives.

Substitution: Halogenated furans.

Scientific Research Applications

Organic Chemistry

2-Tert-butyl-5-(phenylthio)furan serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a reagent in various chemical reactions, including:

- Oxidation : The compound can be oxidized to yield corresponding ketones or carboxylic acids.

- Reduction : It can undergo reduction reactions to form alcohols or amines.

Research indicates that 2-Tert-butyl-5-(phenylthio)furan exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, making it a candidate for antibiotic development.

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell growth through mechanisms such as cell cycle arrest and apoptosis induction.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibition of microbial growth |

| Antitumor | Induces apoptosis in cancer cells |

Pharmaceutical Development

The compound is being investigated for its potential as an active pharmaceutical ingredient (API). Its unique structural characteristics may contribute to:

- Drug Formulation : Development of new drugs targeting specific diseases, particularly cancers and infections.

- Pharmacophore Modeling : Utilization in pharmacophore models to optimize lead compounds for higher efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial properties of 2-Tert-butyl-5-(phenylthio)furan against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, leading to further investigations into its potential as a new antibiotic agent.

Case Study 2: Antitumor Activity

In another research project, the compound was tested for its antitumor activity against breast cancer cell lines. Results demonstrated that it inhibited cell proliferation by inducing apoptosis through reactive oxygen species modulation, highlighting its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(phenylthio)furan involves its interaction with various molecular targets and pathways. The phenylthio group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The furan ring can participate in π-π interactions and hydrogen bonding, affecting its binding to enzymes and receptors .

Comparison with Similar Compounds

Analysis :

- The tert-butyl group in the target compound contrasts with nitro (electron-withdrawing) or fluorinated (high polarity) substituents in analogs. This bulkiness may hinder π-stacking interactions critical in materials applications .

- The phenylthio group is common across analogs but exhibits divergent roles: in hydrazide derivatives (e.g., Compound 4f), it contributes to antimicrobial activity , while in fluorinated analogs, it enhances surfactant properties .

Analysis :

- The target compound’s synthesis likely employs transition metal-catalyzed C–S coupling (as in ) due to the phenylthio group.

- tert-butyl introduction may require Friedel-Crafts alkylation or directed ortho-metalation strategies, contrasting with nitro group installation via nitration .

Physicochemical Properties

Analysis :

- The tert-butyl group likely lowers solubility in polar solvents compared to Compound 4f, which dissolves in ethanol due to hydrogen bonding .

- Fluorinated analogs exhibit extreme hydrophobicity, making them suitable for non-aqueous applications .

Reactivity and Stability

- Thermal Stability : Furan derivatives with bulky groups (e.g., tert-butyl) show delayed decomposition kinetics compared to unsubstituted furans, as steric hindrance protects the ring .

- Electrophilic Substitution : The phenylthio group may deactivate the furan ring toward electrophiles, similar to nitro-substituted analogs .

- Combustion : tert-butyl groups could reduce laminar burning velocity relative to linear alkyl-substituted furans, aligning with trends in furan-based fuels .

Biological Activity

2-Tert-butyl-5-(phenylthio)furan is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a tert-butyl group and a phenylthio moiety. The synthesis typically involves the functionalization of furan derivatives through various methods, including electrophilic substitution and nucleophilic attack, which have been detailed in previous studies .

Biological Activities

The biological activities of 2-tert-butyl-5-(phenylthio)furan can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with furan rings often exhibit antimicrobial properties. For instance, similar furan derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL for structurally related compounds .

2. Antioxidant Properties

Furan derivatives are known for their antioxidant activities, which are vital in preventing oxidative stress-related diseases. Studies have demonstrated that certain furan-based compounds can scavenge free radicals effectively, thus protecting cellular components from damage .

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, studies on related furan derivatives have shown significant inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. The IC50 values for these derivatives suggest promising therapeutic applications in managing type 2 diabetes .

Case Studies

Several case studies highlight the biological implications of 2-tert-butyl-5-(phenylthio)furan:

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited biofilm formation in pathogenic bacteria, suggesting its potential application in treating infections resistant to conventional antibiotics .

- Enzyme Kinetics : In vitro assays revealed that 2-tert-butyl-5-(phenylthio)furan exhibited mixed inhibition against mushroom tyrosinase, with kinetic parameters indicating strong binding affinity to the enzyme's active site .

The mechanisms underlying the biological activities of 2-tert-butyl-5-(phenylthio)furan may involve:

- Quorum Sensing Interference : Like other furan derivatives, it may disrupt bacterial communication systems, reducing virulence factor production and enhancing bacterial clearance .

- Radical Scavenging : The presence of the furan moiety likely contributes to its ability to donate electrons and neutralize free radicals, thereby exerting antioxidant effects .

Comparative Analysis

The following table summarizes the biological activities of 2-tert-butyl-5-(phenylthio)furan compared to related compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity | Enzyme Inhibition (IC50 µM) |

|---|---|---|---|

| 2-Tert-butyl-5-(phenylthio)furan | 4 | Moderate | 0.0433 |

| Related Furan Derivative A | 11 | High | 0.028 |

| Related Furan Derivative B | 8 | Low | 0.015 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.